molecular formula C20H21ClN2O2 B15106945 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide

2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide

Cat. No.: B15106945
M. Wt: 356.8 g/mol
InChI Key: DZSSVBXYLZCNLL-UHFFFAOYSA-N
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Description

2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is an organic compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-benzoyl-4-chloroaniline. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce amines or alcohols.

    Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclohexylacetamide
  • 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopropylacetamide
  • 2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclobutylacetamide

Uniqueness

2-[(2-benzoyl-4-chlorophenyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylacetamide moiety, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(2-benzoyl-4-chloroanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C20H21ClN2O2/c21-15-10-11-18(22-13-19(24)23-16-8-4-5-9-16)17(12-15)20(25)14-6-2-1-3-7-14/h1-3,6-7,10-12,16,22H,4-5,8-9,13H2,(H,23,24)

InChI Key

DZSSVBXYLZCNLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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